molecular formula C17H14N2O2S2 B11700793 3-(4-Ethoxyphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-(4-Ethoxyphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11700793
M. Wt: 342.4 g/mol
InChI Key: XDWPLDVLWUCHOR-PTNGSMBKSA-N
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Description

3-(4-Ethoxyphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-ethoxybenzaldehyde with 4-pyridinecarboxaldehyde and thiosemicarbazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Ethoxyphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In medicinal applications, it may inhibit the growth of microorganisms or cancer cells by interfering with essential biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
  • 3-(4-Chlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
  • 3-(4-Bromophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

3-(4-Ethoxyphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C17H14N2O2S2

Molecular Weight

342.4 g/mol

IUPAC Name

(5Z)-3-(4-ethoxyphenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H14N2O2S2/c1-2-21-14-5-3-13(4-6-14)19-16(20)15(23-17(19)22)11-12-7-9-18-10-8-12/h3-11H,2H2,1H3/b15-11-

InChI Key

XDWPLDVLWUCHOR-PTNGSMBKSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=NC=C3)SC2=S

Origin of Product

United States

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